Absence of Documented Target Engagement Versus Established Pyrimidine-Benzenesulfonamide CA Inhibitors
In contrast to multiple structurally related pyrimidine-benzenesulfonamide derivatives that have demonstrated nanomolar inhibition constants (Ki) against carbonic anhydrase isoforms I, II, VII, XII, and XIII in stopped-flow CO2 hydration assays [1], the specific compound 2-chloro-N-((4-morpholinopyrimidin-2-yl)methyl)benzenesulfonamide has no reported inhibitory activity against any biological target in the ChEMBL database as of the latest ZINC15 annotation [2]. This constitutes a critical differentiation gap: while the compound's scaffold is consistent with known CA inhibitor pharmacophores, its actual target engagement profile is uncharacterized, preventing any assumption of activity comparable to its published congeners.
| Evidence Dimension | Target engagement (Ki/IC50) for carbonic anhydrase isoforms |
|---|---|
| Target Compound Data | No known activity (no data in ChEMBL; ZINC15 confirms absence of publication records) |
| Comparator Or Baseline | Pyrimidine-benzenesulfonamide derivatives from Capkauskaite et al. (2013): Ki values as low as 0.5 nM for isoform I |
| Quantified Difference | Not calculable due to absence of target compound data |
| Conditions | Stopped-flow CO2 hydration assay; recombinant human CA isoforms (comparator data) |
Why This Matters
A procurement decision driven by the assumption of CA inhibitory activity would be unsupported; the compound cannot be selected as a CA inhibitor probe without de novo profiling data.
- [1] Capkauskaite E, Zubriene A, Smirnov A, et al. Benzenesulfonamides with pyrimidine moiety as inhibitors of human carbonic anhydrases I, II, VI, VII, XII, and XIII. Bioorg Med Chem. 2013;21(22):6937-6947. View Source
- [2] ZINC15 Database. Substance ZINC000299818913. Activities based on ChEMBL 20: 'There is no known activity for this compound.' Available at: https://zinc.docking.org/substances/ZINC000299818913/ View Source
